molecular formula C15H17N3O3 B1442466 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester CAS No. 908007-24-9

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester

Cat. No.: B1442466
CAS No.: 908007-24-9
M. Wt: 287.31 g/mol
InChI Key: SJSFBJSABDTCEY-UHFFFAOYSA-N
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Description

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9) is an organic compound with the molecular formula C15H17N3O3 and a molecular weight of 287.31 g·mol⁻¹ . This chemical features an imidazole ring, a five-membered heterocycle that is a significant scaffold in medicinal chemistry due to its prevalence in biologically active molecules . Imidazole derivatives are recognized for their diverse pharmacological potential and are investigated for various applications, including as modulators of enzymatic activity . Some related imidazole compounds have been studied in research contexts for disorders of the nervous system . The compound has a density of approximately 1.256 g/cm³ . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-[5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFBJSABDTCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704873
Record name Ethyl [5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908007-24-9
Record name Ethyl [5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester is C15H17N3O3, with a molecular weight of 287.31 g/mol. The compound features an imidazole ring, which is known for its biological relevance and versatility in drug design .

1. Antimicrobial Activity

The antimicrobial properties of imidazole derivatives, including 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, have been extensively studied. Research indicates that compounds with imidazole structures exhibit various degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Microorganisms

CompoundZone of Inhibition (mm)Microorganism
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
Streptomycin28E. coli

Note: The values represent the diameter of the zone of inhibition measured in millimeters .

2. Anti-inflammatory Properties

Imidazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Case Study:
A study evaluated the anti-inflammatory effects of various imidazole derivatives in a murine model of inflammation. The results indicated that compounds similar to 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester significantly reduced edema and inflammatory markers compared to control groups.

3. Antitumor Activity

The antitumor potential of imidazole derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: IC50 Values for Antitumor Activity

CompoundIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B10MCF-7
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl esterTBDTBD

Note: TBD indicates that further studies are required to establish IC50 values for this specific compound against various cancer cell lines .

The biological activity of imidazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. For instance, the inhibition of specific kinases involved in cell signaling pathways has been noted as a mechanism through which these compounds exert their antitumor effects.

Scientific Research Applications

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, with the CAS number 908007-24-9, is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester is primarily researched for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets related to metabolic pathways, particularly those involving insulin-degrading enzymes (IDE).

Case Study: Insulin-Degrading Enzyme Modulation

A study focused on imidazole derivatives showed that compounds similar to 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester can modulate IDE activity, which is crucial for the degradation of amyloid-beta peptides implicated in Alzheimer's disease. The compound demonstrated selectivity against various metalloproteases, making it a candidate for further exploration in neurodegenerative disease treatments .

Biochemical Research

The compound is also utilized in biochemical assays to explore enzyme activity and inhibition. Its zwitterionic nature affects its permeability across cell membranes, which is significant when assessing its biological activity.

Experimental Findings

In vitro studies indicated that this compound could serve as a selective pharmacological probe for IDE without significantly affecting other pathways, suggesting its utility in studying amyloid-related processes .

Synthetic Chemistry

The synthesis of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester has been explored using various methods, including one-step synthesis routes that streamline the process of obtaining this compound for research purposes. Its synthetic accessibility enhances its attractiveness for laboratory use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, synthetic routes, and inferred properties:

Key Comparison Points:

Core Heterocycle Variations :

  • The target compound and most analogs (e.g., ) feature a 1H-imidazole core, whereas others (e.g., ) incorporate benzimidazole, a fused benzene-imidazole system. Benzimidazoles generally exhibit enhanced aromaticity and stability, which may influence pharmacological activity .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in and trifluoromethyl groups in increase lipophilicity and metabolic stability. Amino vs. Acetylamino: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate contains a free amino group, which may enhance reactivity or intermolecular interactions compared to the acetylated amino group in the target compound.

Synthetic Methodologies :

  • Catalytic Approaches : describes one-pot syntheses using ceric ammonium nitrate (CAN), while uses SOCl2 for chlorination. The target compound’s synthesis likely parallels these methods but with acetylation and esterification steps .
  • Complexity : Patent-derived compounds (e.g., ) involve multi-step sequences with specialized reagents (e.g., isothiocyanates), reflecting pharmaceutical development pipelines.

Biological Relevance: Imidazole derivatives are studied for diverse activities, including enzyme inhibition (e.g., cyclooxygenase) and antimicrobial effects .

Preparation Methods

Esterification and Imidazole Ring Construction

A patent describing related imidazole carboxylic acid esters outlines a process where lower alkyl esters of acetoacetic acid are reacted with nitrous acid (prepared in situ from sodium nitrite and acetic acid) under controlled low temperatures (0–15 °C) for 3–6 hours to form hydroxyimino intermediates, which then cyclize to form imidazole derivatives. Ethyl acetate is used as a preferred solvent when intermediate isolation is necessary. This method avoids the isolation of intermediates to streamline the process.

One-Pot Sequential Synthesis Using Ethylcyanoacetate and Ethylglycinate Hydrochloride

Recent research demonstrates a novel one-pot synthesis of imidazole derivatives involving the reaction of amines with ethylcyanoacetate and ethylglycinate hydrochloride under neat or reflux conditions in ethanol at around 70 °C. This sequential reaction proceeds through the formation of intermediates containing active methylene, ester, and imino groups, which undergo nucleophilic attack and ring closure to yield imidazole derivatives. Triethylamine is used to activate amino groups before addition. The precipitated products are filtered and recrystallized from ethanol.

This approach, while demonstrated for structurally related imidazole compounds, offers a potentially efficient route for synthesizing 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester by adapting the amine component to the acetylamino phenyl group.

Reflux in Ethanol or Dichloromethane with Acid Catalysts

Commercial synthesis protocols indicate that the preparation of this compound often requires refluxing in solvents such as ethanol or dichloromethane. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to enhance reaction rates and yields. These conditions favor esterification and substitution reactions necessary for attaching the acetylamino phenyl moiety to the imidazole ring.

Stepwise Preparation Outline

Step Reaction Description Reagents/Conditions Notes
1 Formation of imidazole-2-acetic acid intermediate Reaction of ethylcyanoacetate with amines (e.g., acetylamino phenyl amine) and ethylglycinate hydrochloride 70 °C, ethanol, 2–4 hours, triethylamine activation One-pot sequential reaction
2 Introduction of 4-(acetylamino)phenyl substituent Coupling or substitution reactions with acetylamino phenyl derivatives Reflux in ethanol or dichloromethane, acid catalyst Controlled to optimize yield
3 Esterification to ethyl ester Acid-catalyzed esterification or direct use of ethyl esters in starting materials Sulfuric acid or p-toluenesulfonic acid catalyst, reflux Purification by recrystallization

Research Findings and Optimization

  • Temperature Control: Low temperatures (0–15 °C) during nitrous acid reactions prevent side reactions and improve intermediate stability.
  • Solvent Choice: Ethanol and dichloromethane are preferred solvents for reflux steps due to their ability to dissolve reactants and facilitate esterification.
  • Catalysts: Acid catalysts accelerate esterification and substitution reactions, improving yields and reducing reaction times.
  • Sequential One-Pot Reactions: The one-pot method reduces purification steps and increases overall efficiency, though yields may vary depending on amine substituents.
  • Purification: Recrystallization from ethanol is the standard method to obtain high-purity final products.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Comments
Starting Materials Ethylcyanoacetate, ethylglycinate hydrochloride, acetylamino phenyl amine Availability affects route choice
Solvents Ethanol, dichloromethane, ethyl acetate Solvent affects solubility and reaction rate
Temperature 0–15 °C for nitrous acid reaction; 70–80 °C for reflux steps Temperature critical for selectivity
Reaction Time 2–6 hours depending on step Longer times improve conversion but risk side reactions
Catalysts Sulfuric acid, p-toluenesulfonic acid, triethylamine Catalysts enhance reaction efficiency
Purification Recrystallization from ethanol Ensures product purity

Q & A

Q. What are the established synthetic routes for 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation, acetylation, and esterification. A TDAE (tetrakis(dimethylamino)ethylene) methodology, as reported for analogous imidazole derivatives, is effective for introducing substituted phenyl groups . Optimization can employ statistical experimental design (e.g., response surface methodology) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while temperatures >100°C improve cyclization yields .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Purity should be assessed via HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient elution. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify imidazole proton environments (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (expected [M+H]+^+ ~330.15 g/mol). X-ray crystallography, as applied to structurally related ethyl ester imidazoles, provides definitive stereochemical validation .

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., fungal CYP51 for antifungal activity) identifies binding poses and affinity scores. For example, substituents at the 4-(Acetylamino)phenyl group may enhance hydrophobic interactions, as seen in analogous benzimidazole derivatives . ICReDD’s integrated computational-experimental workflows can prioritize synthetic targets by coupling quantum chemical reaction path searches with experimental validation .

Q. What strategies resolve contradictions in reported spectroscopic data for imidazole-based esters?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., imidazole NH protons) often arise from solvent effects or tautomerism. Deuterated DMSO enhances NH proton visibility, while D2_2O exchange experiments confirm exchangeable protons. For crystal structure disagreements, Rietveld refinement of powder XRD data or variable-temperature XRD can address polymorphism or solvent inclusion artifacts .

Q. How can researchers evaluate the environmental persistence of this compound in agricultural applications?

  • Methodological Answer : Conduct OECD 307 biodegradation tests in soil/water systems, monitoring parent compound degradation via LC-MS/MS. Hydrolysis studies at varying pH (4–9) assess ester bond stability. Photodegradation pathways can be modeled using TiO2_2-mediated photocatalysis under UV light, with GC-MS identification of intermediates (e.g., acetic acid derivatives) .

Q. What mechanistic insights explain side reactions during imidazole ring formation?

  • Methodological Answer : Competing pathways (e.g., over-acetylation or ring-opening) are probed via in situ FTIR to track carbonyl intermediates. Kinetic studies under varying reagent stoichiometries identify rate-determining steps. For example, excess acetic anhydride may lead to N-acetylation of the imidazole NH, requiring precise stoichiometric control (1:1.2 molar ratio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
Reactant of Route 2
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5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester

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